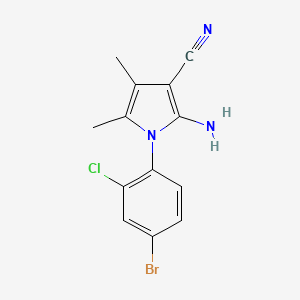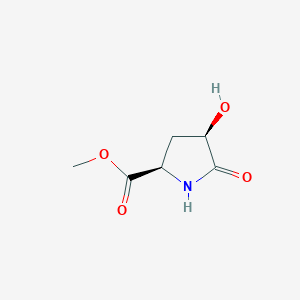
(2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is a five-membered lactam. The presence of hydroxyl and carboxylate functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a 4-keto-2-carboxylate ester using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-2-carboxylate derivatives.
Reduction: Formation of 4-hydroxy-2-carboxylate derivatives.
Substitution: Formation of 4-halogenated-2-carboxylate derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can inhibit or activate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate: The enantiomer of the compound with different stereochemistry.
Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate: Without specific stereochemistry.
4-Hydroxy-2-quinolones: Compounds with similar functional groups but different ring structures.
Uniqueness
(2R,4R)-Methyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to participate in stereoselective reactions makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
methyl (2R,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4-/m1/s1 |
InChI Key |
OKJQBJHYKVHRIS-QWWZWVQMSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](C(=O)N1)O |
Canonical SMILES |
COC(=O)C1CC(C(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12872042.png)

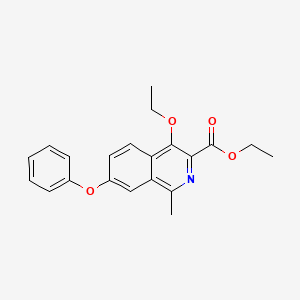
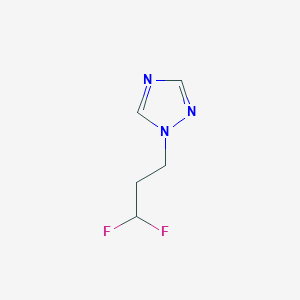
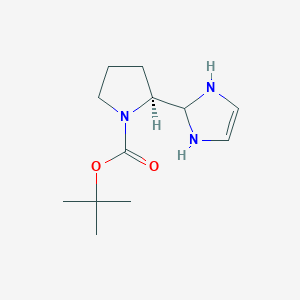
![3-(2-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872081.png)

![2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872099.png)
![8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one](/img/structure/B12872105.png)

![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxamide](/img/structure/B12872125.png)
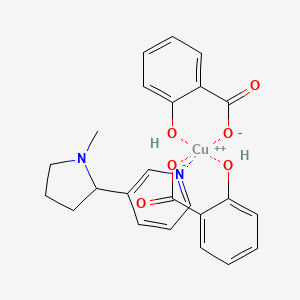
![2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12872130.png)
